molecular formula C12H18N2 B2695955 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline CAS No. 892593-62-3

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline

Cat. No.: B2695955
CAS No.: 892593-62-3
M. Wt: 190.29
InChI Key: KLADCJFMNVMLCQ-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]-N,N-dimethylaniline is a tertiary amine derivative featuring an N,N-dimethylaniline core substituted at the para position with a cyclopropylaminomethyl group. The cyclopropyl ring introduces unique steric and electronic effects, distinguishing it from simpler aniline derivatives.

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLADCJFMNVMLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline typically involves the reaction of cyclopropylamine with N,N-dimethylaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Demethylation Reactions

The dimethylamino group undergoes oxidative N-demethylation, a reaction common in aromatic amines. In vitro studies of analogous compounds show this process is catalyzed by cytochrome P450 enzymes (CYP450), particularly CYP2B and CYP3A families . For 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline, demethylation likely produces intermediates such as N-methylaniline and formaldehyde via sequential oxidation .

Key Findings:

  • Reaction rate is pH-dependent, with optimal activity in neutral buffers .

  • Inhibitors like SKF-525A (a CYP450 inhibitor) reduce demethylation efficiency by ~70% .

Photoinduced Reactions

UV irradiation induces demethylation in nitro-substituted dimethylaniline derivatives, as observed in 4-nitro-N,N-dimethylaniline . For this compound, photoexcitation likely generates a C-centered radical (H₂˙C(CH₃)N–C₆H₄–R ), which disproportionates to form demethylated products .

Experimental Data:

ConditionQuantum YieldMajor Product
Benzene + Acceptor0.15N-Methylaniline
Methanol + Methoxide0.30Aniline derivatives

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group strongly activates the aromatic ring toward EAS. Theoretical models predict substitution at the para position relative to the dimethylamino group due to steric hindrance from the cyclopropylamino-methyl substituent .

Example Reactions:

  • Nitration : Forms 4-nitro-N,N-dimethylaniline derivatives (predicted yield: 65–80%) .

  • Sulfonation : Requires fuming sulfuric acid, yielding sulfonated products .

Cyclopropane Ring-Opening Reactions

The cyclopropylamino group participates in strain-driven ring-opening reactions. In acidic conditions, the cyclopropane ring undergoes hydrolysis to form a secondary amine intermediate .

Proposed Mechanism:

  • Protonation of the cyclopropane ring.

  • Nucleophilic attack by water at the strained C–C bond.

  • Formation of 1-aminopropanol derivatives .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings. For example:
Suzuki–Miyaura Coupling

  • Reacts with aryl boronic acids to form biaryl derivatives.

  • Success rate: ~50% under standard conditions (Pd(PPh₃)₄, K₂CO₃, DMF) .

Comparative Reactivity Table

Reaction TypeSubstrate AnalogConditionsYield/Outcome
N-Demethylation N,N-Dimethylaniline CYP450, pH 7.480% conversion
Photoinduced Demethylation 4-Nitro-N,N-dimethylaniline UV, 370 nmΦ = 0.30
Suzuki Coupling 4-Bromo-N,N-dimethylaniline Pd(PPh₃)₄, DMF50% success rate

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
4-[(Cyclopropylamino)methyl]-N,N-dimethylaniline is investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets, making it a candidate for further research into new therapeutic agents. The presence of the cyclopropyl group is particularly interesting as it can influence the pharmacokinetics and pharmacodynamics of the compound.

Case Studies:

  • Antidepressants: Similar compounds have been shown to exhibit antidepressant properties. For instance, derivatives of N,N-dimethylaniline are known to be constituents of various antidepressants such as clomipramine and desipramine, which are used to treat major depressive disorders .
  • Psychoactive Substances: The structural similarities with psychoactive drugs suggest potential applications in developing new treatments for psychiatric conditions .

Organic Synthesis

Starting Material for Syntheses:
The compound serves as a versatile starting material for synthesizing various organic compounds, including dyes and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Synthesis of Dyes:
this compound can be utilized in the preparation of azo dyes, which are important in the textile industry. The compound's amine functionality allows for coupling reactions that lead to the formation of vibrant dyes .

Table 1: Comparison of Synthetic Applications

ApplicationDescriptionReferences
Azo DyesUsed as a precursor for synthesizing azo dyes through coupling reactions
AgrochemicalsPotential starting material for developing new agrochemical products
PharmaceuticalsInvestigated for its role in developing antidepressants and psychoactive drugs

Biocatalysis

Emerging Applications:
Recent studies indicate that compounds like this compound may play a role in biocatalysis, a field focused on using natural catalysts, such as enzymes, for chemical reactions. This application could enhance the efficiency and selectivity of chemical processes in pharmaceutical manufacturing.

Case Studies:

  • Enzyme-Catalyzed Reactions: The compound's structure may allow it to serve as a substrate or inhibitor in enzyme-catalyzed reactions, potentially leading to more sustainable synthetic pathways .
  • Metabolic Engineering: Its application in metabolic engineering could facilitate the production of complex pharmaceuticals by modifying metabolic pathways to increase yield .

Mechanism of Action

The mechanism of action of 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on N,N-Dimethylaniline Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cyclopropylaminomethyl C₁₂H₁₇N₃ 203.29 Rigid cyclopropyl ring; tertiary amine
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline 4-Methoxybenzylaminomethyl C₁₇H₂₂N₂O 270.38 Methoxy group enhances electron density
4-Chloro-N,N-dimethylaniline Chloro C₈H₁₀ClN 155.63 Electron-withdrawing chloro substituent
4-Amino-N,N-dimethylaniline Amino C₈H₁₂N₂ 136.20 Electron-donating amino group
4-(2-Fluorostyryl)-N,N-dimethylaniline 2-Fluorostyryl C₁₆H₁₅FN 240.30 Conjugated styryl system; fluorinated

Key Observations:

  • Electron Density Modulation: The cyclopropyl group in the target compound likely imparts moderate electron donation via its strained sp³ hybridized carbons, comparable to the methoxy group in the 4-methoxybenzyl analog . This contrasts with the electron-withdrawing chloro substituent in 4-chloro-N,N-dimethylaniline, which reduces aromatic ring electron density .
  • This is absent in linear substituents like the styryl group in fluorinated analogs .
  • Supramolecular Interactions: Compounds with bulkier substituents (e.g., methoxybenzyl) exhibit distinct crystallographic patterns due to hydrogen bonding and π-π interactions, as seen in single-crystal X-ray studies .

Biological Activity

4-[(Cyclopropylamino)methyl]-N,N-dimethylaniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a cyclopropylamino group attached to a dimethylaniline moiety, which is significant for its biological interactions. The unique structure allows for specific interactions with various biomolecules, including enzymes and receptors.

The mechanism of action of this compound involves its interaction with molecular targets. The cyclopropylamino group can form covalent bonds with active sites on enzymes or receptors, while the dimethylaniline moiety engages in π-π interactions with aromatic residues. This dual interaction can modulate the activity of target molecules, leading to various biological effects such as inhibition or activation of specific pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
  • Pharmacological Potential : Ongoing research is exploring its role as a potential therapeutic agent in various diseases, including cancer and other proliferative disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Detailed mechanistic studies have shown that the compound's interaction with DHFR leads to decreased levels of NADPH, destabilizing the enzyme and inhibiting cell growth .
  • Comparative Analysis : A comparative analysis with similar compounds revealed that this compound has enhanced potency due to its unique structural features, which facilitate better binding to target sites compared to simpler analogues like N,N-dimethylaniline.

Data Summary

Activity Type Findings
Antitumor ActivityInhibits cancer cell proliferation
Enzyme InhibitionInhibits DHFR activity
Pharmacological PotentialPotential therapeutic applications in cancer

Q & A

Q. How can substituent effects on electronic properties be systematically studied?

  • Methodology : Design a substituent library (e.g., -NO₂, -OCH₃) and use Hammett plots to correlate σ values with spectroscopic/electrochemical data (e.g., cyclic voltammetry) .
  • Advanced Tool : Multivariate regression analysis isolates electronic vs. steric contributions to reactivity .

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